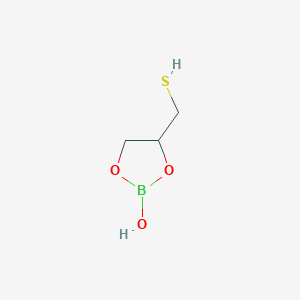![molecular formula C14H22O3 B14471830 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate CAS No. 66016-89-5](/img/structure/B14471830.png)
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate, also known as 7-Acetoxy-4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one, is a bicyclic compound with a unique structure that includes an acetate group.
Métodos De Preparación
The synthesis of 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the acetylation of 4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one using acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetate group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride will produce an alcohol .
Aplicaciones Científicas De Investigación
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate can be compared with other similar compounds, such as:
4,4,6,7-Tetramethylbicyclo[4.2.0]octan-2-one: This compound lacks the acetate group and has different reactivity and applications.
7-Hydroxy-4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one:
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications .
Propiedades
Número CAS |
66016-89-5 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
(4,4,6,7-tetramethyl-2-oxo-7-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C14H22O3/c1-9(15)17-14(5)6-10-11(16)7-12(2,3)8-13(10,14)4/h10H,6-8H2,1-5H3 |
Clave InChI |
AGPVUXFOGWUFPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CC2C1(CC(CC2=O)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


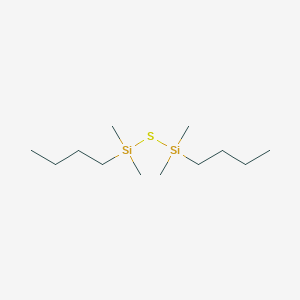



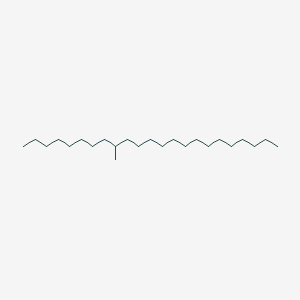
![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
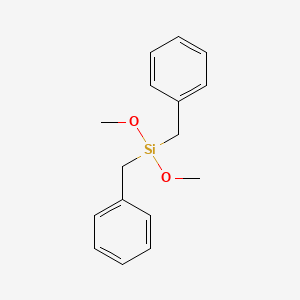
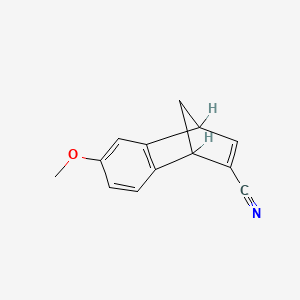
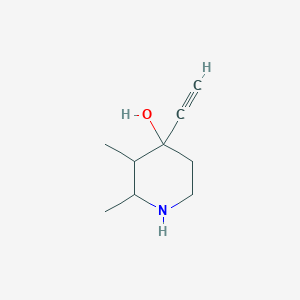
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)

![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)
